2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F4O. This compound is characterized by the presence of fluorine, methoxy, methyl, and trifluoromethyl groups attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the use of Friedel-Crafts acylation followed by subsequent functional group transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine and methoxy groups can influence the reactivity of the benzene ring, making it susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways . The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
2-Fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene can be compared with other fluorinated benzene derivatives, such as:
2-Chloro-4-fluoro-3-(trifluoromethyl)benzene: Similar in structure but with a chlorine atom instead of a methoxy group.
3-Fluoro-4-(trifluoromethyl)aniline: Contains an amino group instead of a methoxy group.
4-Fluoro-3-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a methoxy group.
These compounds share similar chemical properties due to the presence of fluorine and trifluoromethyl groups but differ in their reactivity and applications based on the other substituents present on the benzene ring.
Properties
IUPAC Name |
2-fluoro-3-methoxy-1-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-3-4-6(9(11,12)13)8(14-2)7(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJWHPOZLGSECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)(F)F)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.